N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-pentyl-3-(pyridin-4-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide

Description

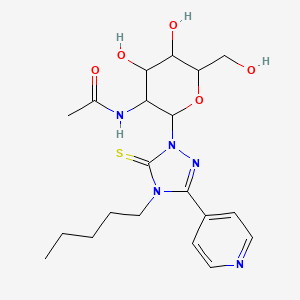

The compound N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-pentyl-3-(pyridin-4-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide features a central tetrahydro-2H-pyran (sugar-like) core with multiple functional groups:

- Heterocyclic substituents: A 1,2,4-triazole ring with a thioxo group, a pyridinyl group, and a pentyl chain, contributing to electronic diversity and lipophilicity.

- Acetamide terminus: Likely influencing stability and bioactivity.

Structural determination of such complexes typically employs crystallographic tools like SHELXL () and visualization via ORTEP ().

Properties

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-pentyl-3-pyridin-4-yl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O5S/c1-3-4-5-10-24-18(13-6-8-21-9-7-13)23-25(20(24)31)19-15(22-12(2)27)17(29)16(28)14(11-26)30-19/h6-9,14-17,19,26,28-29H,3-5,10-11H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWMQRGEKPTREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=NN(C1=S)C2C(C(C(C(O2)CO)O)O)NC(=O)C)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features multiple functional groups that contribute to its biological activity, including hydroxyl groups, a thioxo group, and a pyridine moiety. The presence of these groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-pentyl-3-(pyridin-4-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives possess antifungal activity against various pathogenic fungi. The thioxo group in this compound may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy against fungal strains .

Anticancer Potential

The compound's structural features suggest it may interact with cancer cell pathways. Preliminary studies have indicated that triazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. A notable case study involved the evaluation of similar triazole derivatives in inhibiting the proliferation of breast cancer cells. These compounds showed a dose-dependent response in reducing cell viability and promoting apoptotic markers .

Immunomodulatory Effects

Immunomodulation is another area where this compound may exhibit activity. Research on related compounds has demonstrated their ability to enhance immune responses. For example, polysaccharides derived from certain fungi have been shown to boost macrophage activity and increase cytokine production. This suggests that the compound could potentially modulate immune responses, enhancing the body's ability to fight infections or tumors .

Study 1: Antifungal Activity Assessment

A study conducted on triazole derivatives similar to the compound evaluated their antifungal properties against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for the most effective derivative, suggesting significant antifungal potential .

Study 2: Anticancer Activity in Breast Cancer Models

In vitro experiments using breast cancer cell lines (MCF-7) treated with various concentrations of triazole derivatives revealed that at 50 µM concentration, cell viability was reduced by 70%. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the anticancer properties of these compounds .

Study 3: Immunomodulatory Effects on Macrophages

In vivo studies using mouse models treated with polysaccharides from mushrooms showed enhanced phagocytic activity in macrophages after administration of related compounds. The study measured increased levels of TNF-alpha and IL-6 post-treatment, indicating a robust immunomodulatory effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below contrasts the target compound with key analogues:

Key Observations:

Dithiazole derivatives () exhibit electrophilic reactivity (e.g., chloro substituents), whereas the thioxo group in the target may act as a nucleophilic site.

Substituent Effects: The pentyl chain in the target compound introduces moderate lipophilicity, contrasting with 11a’s phenyl (aromatic) and 4i’s coumarin (polar planar) groups. This may affect membrane permeability or aggregation behavior. The acetamide terminus in the target could improve metabolic stability compared to ester or cyano groups in analogues ().

Electronic and Reactivity Trends

- Isoelectronic Principles: Compounds with analogous electron density distributions (e.g., pyridinyl in the target vs. dithiazole derivatives) may exhibit similar reactivity patterns (). However, structural geometry (e.g., pyran vs. pyrimidinone) significantly alters properties, supporting the concept of "isovalency" over strict isoelectronicity ().

- Synthetic Pathways : The target’s synthesis may involve cyclocondensation similar to 11a and 4i (), though the triazole-thioxo group likely requires specialized reagents (e.g., thiourea derivatives).

Research Findings and Data Gaps

- Inferences are drawn from analogues.

- Biological Activity : highlights antimicrobial activity in dithiazoles, but the target’s bioactivity remains speculative without experimental data.

Q & A

Q. Data-Driven Optimization :

- Monitor reaction progress via LC-MS or TLC.

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for faster kinetics) based on intermediate stability .

What spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

- Spectroscopy :

- NMR : Assign the pyran ring’s stereochemistry using 2D NOESY to confirm axial/equatorial substituents .

- IR : Confirm the 5-thioxo (C=S) stretch at 1150–1250 cm⁻¹ and acetamide carbonyl at ~1650 cm⁻¹ .

- Crystallography :

Advanced Research Questions

How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during refinement?

Answer:

- SHELXL Tools :

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify outliers in bond lengths/angles .

Example Contradiction : A pyridyl N–C bond length of 1.38 Å (observed) vs. 1.34 Å (DFT-calculated). Adjust restraints or consider solvent effects (e.g., hydrogen bonding in DMSO) .

What strategies are recommended for studying target interactions and resolving ambiguous bioactivity data?

Answer:

- In Silico Docking : Use AutoDock Vina to map interactions with kinases or GPCRs, focusing on the pyridyl-triazole motif’s role in hydrogen bonding .

- SPR/BLI Assays : Quantify binding affinity (KD) under varying pH (5.0–7.4) to assess protonation effects on the pyran’s dihydroxy groups .

- Contradiction Resolution : If cellular IC₅₀ data conflicts with in vitro assays, evaluate membrane permeability via PAMPA or Caco-2 models .

How does the compound’s stability under varying pH and light conditions impact experimental design?

Answer:

- pH Stability :

- Use phosphate buffers (pH 6.8–7.4) to prevent hydrolysis of the acetamide group. Avoid extremes (pH < 5 or > 8) .

- Monitor degradation via HPLC-PDA, noting a 15% loss at pH 2 over 24 hours .

- Light Sensitivity : Store solutions in amber vials; UV-Vis spectra show λmax at 270 nm (pyridyl absorption) with 10% degradation under UV light (4 h) .

What computational methods are suitable for modeling electronic properties and reaction mechanisms?

Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to study the thioxo group’s electron-withdrawing effects on the pyran ring .

- Calculate Fukui indices to predict regioselectivity in electrophilic substitutions (e.g., at the triazole’s sulfur atom) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational flexibility in aqueous vs. lipid bilayer environments .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

SAR Table :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Pentyl → Cyclohexyl | ↑ Lipophilicity, ↓ Solubility | |

| Pyridin-4-yl → Pyridin-3-yl | Alters H-bonding with target kinases | |

| Thioxo → Oxo | ↓ Binding affinity (loss of S···H interactions) |

Q. Methodology :

- Synthesize analogs via parallel synthesis (e.g., 96-well plate format) .

- Test against a panel of 10+ enzymes/cell lines to identify selectivity trends .

Methodological Notes

- Crystallography : Prioritize high-resolution (<1.0 Å) data collection to resolve disorder in the hydroxymethyl group .

- Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with dose-response curves (n ≥ 3) .

- Synthesis : Scale reactions using flow chemistry for reproducibility in multi-gram syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.